Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
The synthesis of Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfanylpyrimidinyl group: This step often involves nucleophilic substitution reactions where a pyrimidine derivative is reacted with a thiol group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can remove oxygen or add hydrogen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can replace one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The sulfanylpyrimidinyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring provides structural stability and can enhance binding affinity to the target molecules .
Comparison with Similar Compounds
Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: This compound has a pyrazinyl group instead of a sulfanylpyrimidinyl group, which can result in different biological activities and chemical properties.
Ethyl 1-(2-pyridin-4-yl-ethyl)piperidine-4-carboxylate:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for targeted applications in various fields.
Properties
IUPAC Name |
ethyl 1-(2-sulfanylidene-1H-pyrimidin-6-yl)piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-2-17-11(16)9-4-7-15(8-5-9)10-3-6-13-12(18)14-10/h3,6,9H,2,4-5,7-8H2,1H3,(H,13,14,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPOQUPYDPCAOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=NC(=S)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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